2,5-Dimethylbenzene-1,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylbenzene-1,3-dicarbaldehyde is an aromatic compound with two methyl groups and two aldehyde groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylbenzene-1,3-dicarbaldehyde typically involves the formylation of 2,5-dimethylbenzene. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylbenzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to yield the desired dicarbaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 2,5-Dimethylterephthalic acid.
Reduction: 2,5-Dimethylbenzene-1,3-dimethanol.
Substitution: 2,5-Dimethyl-3-nitrobenzaldehyde (nitration product).
Scientific Research Applications
2,5-Dimethylbenzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylbenzene-1,3-dicarbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde groups are converted to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde groups are converted to alcohols through the addition of hydrogen atoms from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzene-1,3-dicarbaldehyde
- 2,6-Dimethylbenzene-1,3-dicarbaldehyde
- 3,5-Dimethylbenzene-1,2-dicarbaldehyde
Uniqueness
2,5-Dimethylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its methyl and aldehyde groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement can lead to different chemical properties and applications compared to its isomers.
Properties
CAS No. |
115436-61-8 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,5-dimethylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-6H,1-2H3 |
InChI Key |
QRQWWOMGFKTGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.